2,4-Dichlorobenzonitrile

ammoxidation benzonitrile synthesis catalytic gas-phase reaction

For reliable benzoylurea insecticide synthesis and iron-catalyzed Suzuki-Miyaura cross-coupling, 2,4-Dichlorobenzonitrile (2,4-DCBN) is the non-negotiable scaffold. Unlike other dichlorobenzonitrile isomers, its specific 2,4-substitution pattern dictates regioselectivity for bioactivity compliance (R-20/21/22-36/37/38). It also enables conventional liquid-phase purification—not sublimation like the 2,6-isomer—reducing manufacturing costs. Procure the precise isomer to avoid costly batch failures.

Molecular Formula C7H3Cl2N
Molecular Weight 172.01 g/mol
CAS No. 6574-98-7
Cat. No. B1293624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorobenzonitrile
CAS6574-98-7
Molecular FormulaC7H3Cl2N
Molecular Weight172.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C#N
InChIInChI=1S/C7H3Cl2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
InChIKeyGRUHREVRSOOQJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichlorobenzonitrile (CAS 6574-98-7): Procurement-Ready Specifications and Core Intermediary Role in Agrochemical and Pharmaceutical Supply Chains


2,4-Dichlorobenzonitrile (2,4-DCBN), also designated 2,4-dichlorobenzonitrile or 2,4-dichlorobenzenecarbonitrile, is a chlorinated aromatic nitrile with molecular formula C₇H₃Cl₂N and molar mass 172.01 g/mol . This compound serves as a key synthetic intermediate in the production of benzoylurea insecticides, fluorinated herbicides, and various pharmaceutical building blocks [1]. Its commercial availability spans multiple purity grades: standard research-grade material typically supplied at ≥98.0% purity (GC assay) with melting range 59-62 °C , and industrial bulk material available at ≥99.0% purity with controlled organic impurity profiles (total impurities ≤1.0%, per-peak ≤0.5%, water ≤0.2%) [1]. The compound is insoluble in water but readily soluble in methanol, with recommended storage at ambient temperature in sealed containers away from oxidizing agents .

Why 2,4-Dichlorobenzonitrile Cannot Be Casually Replaced by 2,6-Dichlorobenzonitrile or Other Isomers in Critical Synthetic Routes


Generic substitution among dichlorobenzonitrile isomers introduces uncontrolled variability in both thermodynamic behavior and reaction outcomes. 2,4-Dichlorobenzonitrile and its 2,6-isomer exhibit distinct volatility and phase-transition energetics that directly affect process engineering: the 2,4-isomer undergoes measurable vaporization under accessible temperature ranges, whereas the 2,6-isomer sublimes exclusively over the studied interval, requiring fundamentally different separation and material-handling protocols [1]. Furthermore, the substitution pattern determines regioselectivity in downstream transformations—the 2,4-substitution directs electrophilic and nucleophilic attacks to distinct ring positions compared to 2,5-, 2,6-, or 3,4-isomers [2]. This positional control is non-negotiable when the compound functions as a scaffold for patent-protected active pharmaceutical ingredients or agrochemicals where even trace isomer contamination can alter bioactivity profiles or invalidate regulatory filings.

2,4-Dichlorobenzonitrile: Quantitative Comparative Evidence for Scientific Selection


Ammoxidation Synthesis: 2,4-Dichlorobenzyl Chloride Route Delivers Higher Yield at Lower Temperature than 2,4-Dichlorotoluene Route

In a 2022 study, 2,4-dichlorobenzonitrile was prepared via direct ammoxidation of 2,4-dichlorobenzyl chloride, achieving a higher product yield at a much lower reaction temperature compared with the conventional ammoxidation of 2,4-dichlorotoluene [1]. This finding directly impacts industrial procurement strategy: sourcing the compound from suppliers utilizing the benzyl chloride route (versus toluene-ammoxidation facilities) may correlate with improved process economics and reduced energy input.

ammoxidation benzonitrile synthesis catalytic gas-phase reaction

Thermodynamic Differentiation: 2,4-Dichlorobenzonitrile Exhibits Measurable Vaporization, Unlike Exclusively Subliming 2,6-Isomer

Experimental vapor pressure measurements using a static method based on capacitance diaphragm manometers enabled determination of vapor pressures for both crystalline and liquid phases of 2,4-dichlorobenzonitrile between 303.0 K and 380.0 K, allowing derivation of standard molar enthalpy, entropy, and Gibbs energy of vaporization [1]. In contrast, 2,6-dichlorobenzonitrile sublimes exclusively over the studied temperature interval (328.7 K to 391.8 K) with no liquid-phase vapor pressure measurable [1]. This fundamental thermodynamic divergence has direct engineering consequences for distillation, purification, and material handling.

thermodynamics vapor pressure phase transition

Synthesis Route Efficiency: 2,4-Dichlorobenzyl Alcohol Oxidation Achieves 93% Yield Under Metal-Free Mild Conditions

A patented preparation method (CN108129350B) for 2,4-dichlorobenzonitrile employs 2,4-dichlorobenzyl alcohol as starting material, reacted with ammonium acetate and nitric acid with tetramethylpiperidine nitroxide in glacial acetic acid under 1 atm oxygen, achieving 93% yield at 50 °C after 12 hours [1]. This metal-catalyst-free approach avoids the cost, toxicity, and purification burden associated with transition-metal-catalyzed ammoxidation routes.

catalyst-free synthesis benzonitrile preparation green chemistry

Industrial-Grade Purity Specification: ≥99.0% with Rigorous Impurity Control for Commercial-Scale Procurement

AlzChem, a commercial manufacturer, specifies 2,4-dichlorobenzonitrile at ≥99.0% purity with defined impurity thresholds: sum of organic impurities ≤1.0%, per-peak individual organic impurity ≤0.5%, and water content ≤0.2% [1]. This specification exceeds the standard research-grade assay of ≥98.0% and provides quantitative impurity limits essential for industrial-scale synthetic reproducibility and regulatory compliance in agrochemical manufacturing.

purity specification quality control commercial procurement

Aryl Chloride Substrate Classification: 2,4-Dichlorobenzonitrile as Representative Electron-Deficient Chloroarene for Iron-Catalyzed Suzuki Coupling

In a 2024 Nature Catalysis study on iron-catalyzed Suzuki biaryl coupling of aryl chlorides, 2,4-dichlorobenzonitrile was evaluated as a representative electron-deficient aryl chloride substrate bearing a nitrile functional group [1]. The iron-based catalyst with an N-heterocyclic carbene ligand demonstrated efficacy in coupling aryl chloride substrates with aryl boronic esters, positioning this compound class—including 2,4-dichlorobenzonitrile—as a viable substrate for sustainable, non-palladium cross-coupling methodologies.

Suzuki-Miyaura coupling iron catalysis carbon-carbon bond formation

Nitrile Oxide Cycloaddition: Regioselective Reactivity Distinguishes 2,4-Dichlorobenzonitrile-Derived Dipole from Alternative Substitution Patterns

2,4-Dichlorobenzoylnitrile oxide, generated from 2,4-dichlorobenzonitrile, undergoes regio- and stereoselective cycloaddition with alkenes, alkynes, and oxygen-containing heterocycles [1]. Notably, reaction with allylamine yields unexpected open-chain N-substituted amide oxime and amide products rather than the anticipated isoxazoline cycloadducts [1]. This divergent reactivity arises from the electronic and steric influence of the 2,4-dichloro substitution pattern and would not be replicated with 2,5-, 2,6-, or 3,4-dichlorobenzonitrile isomers.

cycloaddition isoxazoline synthesis regioselectivity

Where 2,4-Dichlorobenzonitrile Outperforms Alternatives: Evidence-Driven Application Scenarios


Benzoylurea Insecticide Synthesis: Fluorinated Active Ingredient Manufacturing

2,4-Dichlorobenzonitrile serves as the primary aromatic nitrile scaffold in the synthesis of fluorinated benzoylurea insecticides, including broad-spectrum crop protection agents [1]. The 2,4-dichloro substitution pattern directs subsequent fluorination and urea-forming reactions to the precise positions required for insecticidal activity. Substitution with 2,6- or 3,4-dichlorobenzonitrile isomers yields compounds with altered steric and electronic profiles that fail to meet regulatory specifications for established active ingredients, making 2,4-DCBN the non-interchangeable building block in this multi-billion-dollar agrochemical segment [2].

Process Engineering and Purification: Leveraging Measurable Liquid-Phase Vaporization for Distillation

Industrial-scale purification of 2,4-dichlorobenzonitrile can employ conventional liquid-phase distillation due to its measurable vaporization behavior across 303.0–380.0 K, in contrast to the exclusively subliming 2,6-isomer [1]. This thermodynamic distinction directly influences capital equipment selection, energy consumption, and throughput capacity in manufacturing facilities. Process engineers designing or sourcing 2,4-DCBN should evaluate supplier purification methodology against this vaporization-versus-sublimation differentiation to ensure alignment with existing plant infrastructure.

Suzuki-Miyaura Derivatization: Iron-Catalyzed Biaryl Synthesis for Medicinal Chemistry

2,4-Dichlorobenzonitrile has been validated as a competent substrate in iron-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. This enables the construction of biaryl pharmacophores and functional materials without reliance on palladium, aligning with sustainability initiatives and reducing catalyst-related procurement costs. Research groups and CDMOs developing palladium-free synthetic routes can confidently select 2,4-DCBN as an electron-deficient aryl chloride building block for library synthesis and lead optimization campaigns.

Heterocyclic Scaffold Construction: Isoxazoline and Isoxazole Synthesis via Nitrile Oxide Cycloaddition

2,4-Dichlorobenzonitrile-derived nitrile oxides undergo regio- and stereoselective cycloadditions with alkenes and alkynes to yield 2,4-dichlorobenzoyl-substituted isoxazolines and isoxazoles [1]. These heterocycles represent privileged scaffolds in agrochemical and pharmaceutical discovery. The divergent reactivity observed with allylamine (producing open-chain amide oximes rather than cycloadducts) further underscores that 2,4-DCBN is the mandatory starting material for accessing this specific reactivity profile—2,5- and 2,6-dichlorobenzonitriles would direct cycloaddition to different regioisomeric products incompatible with structure-activity relationship requirements.

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